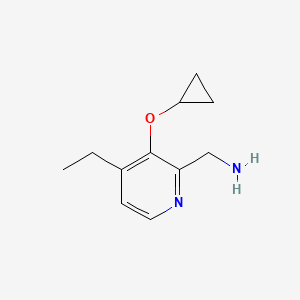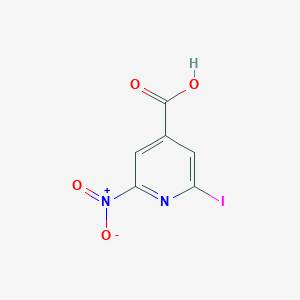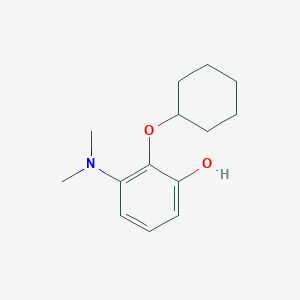
2-(Cyclohexyloxy)-3-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)-3-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-nitrophenol with cyclohexanol in the presence of an acid catalyst to form 2-(Cyclohexyloxy)-3-nitrophenol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield 2-(Cyclohexyloxy)-3-aminophenol. Finally, the amino group is methylated using formaldehyde and formic acid to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(Cyclohexyloxy)-3-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-3-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenol group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-4-(dimethylamino)phenol
- 2-(Cyclohexyloxy)-3-(diethylamino)phenol
- 2-(Cyclohexyloxy)-3-(methylamino)phenol
Uniqueness
2-(Cyclohexyloxy)-3-(dimethylamino)phenol is unique due to the specific positioning of the cyclohexyloxy and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-cyclohexyloxy-3-(dimethylamino)phenol |
InChI |
InChI=1S/C14H21NO2/c1-15(2)12-9-6-10-13(16)14(12)17-11-7-4-3-5-8-11/h6,9-11,16H,3-5,7-8H2,1-2H3 |
InChI Key |
IMDSLMMFNBBCLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)



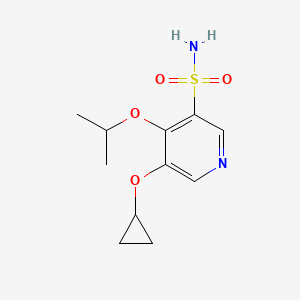
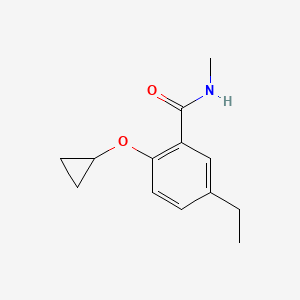
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)

